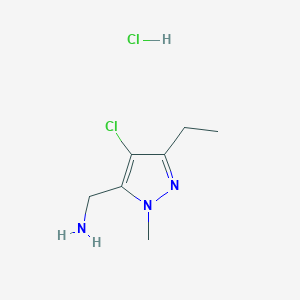

1-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride

CAS No.:

Cat. No.: VC18095356

Molecular Formula: C7H13Cl2N3

Molecular Weight: 210.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H13Cl2N3 |

|---|---|

| Molecular Weight | 210.10 g/mol |

| IUPAC Name | (4-chloro-5-ethyl-2-methylpyrazol-3-yl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C7H12ClN3.ClH/c1-3-5-7(8)6(4-9)11(2)10-5;/h3-4,9H2,1-2H3;1H |

| Standard InChI Key | MKSJFQQSFYQFON-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=NN(C(=C1Cl)CN)C.Cl |

Introduction

Chemical Structure and Classification

Molecular Architecture

1-(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride belongs to the pyrazole family, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The molecular formula C₈H₁₁ClN₄ (molecular weight: 202.65 g/mol) reflects substitutions at the 1-, 3-, 4-, and 5-positions of the pyrazole ring:

-

1-position: Methyl group (-CH₃)

-

3-position: Ethyl group (-CH₂CH₃)

-

4-position: Chlorine atom (-Cl)

-

5-position: Methanamine (-CH₂NH₂)

The hydrochloride salt enhances solubility in polar solvents, critical for biological assays and formulation. The SMILES notation CC(C)N1C(=N)C=C(C=N1)Cl and InChI Key QZQFQYUVBULVJA-UHFFFAOYSA-N provide unambiguous structural identification.

Structural Influence on Reactivity

The electron-withdrawing chlorine atom at the 4-position increases the electrophilicity of adjacent carbon atoms, facilitating nucleophilic substitution reactions. Conversely, the ethyl and methyl groups impart steric bulk, influencing regioselectivity in further derivatization. The amine group participates in hydrogen bonding and salt formation, broadening compatibility with biological systems.

Table 1: Key Structural Identifiers

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁ClN₄ |

| Molecular Weight | 202.65 g/mol |

| SMILES | CC(C)N1C(=N)C=C(C=N1)Cl |

| InChI Key | QZQFQYUVBULVJA-UHFFFAOYSA-N |

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis typically proceeds through a three-step sequence:

-

Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones under acidic conditions yields the substituted pyrazole core.

-

Functionalization: Introduction of the methanamine group via nucleophilic substitution or reductive amination.

-

Salt Formation: Treatment with hydrochloric acid to produce the hydrochloride salt.

Key optimization parameters include:

-

Temperature: 60–80°C for cyclocondensation

-

Catalysts: p-Toluenesulfonic acid (acidic conditions)

-

Purification: Recrystallization from ethanol/water mixtures

Industrial Manufacturing

Continuous flow reactors are employed for large-scale production, improving heat transfer and reaction homogeneity. Process Analytical Technology (PAT) monitors critical quality attributes (CQAs) such as intermediate purity and residual solvent levels.

Table 2: Synthesis Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclocondensation | Hydrazine hydrate, HCl, 70°C | 78–85 |

| Amination | NH₃, Pd/C, H₂ (50 psi) | 65–72 |

| Salt Formation | HCl (g), EtOH | 95+ |

Physical and Chemical Properties

Physicochemical Profile

The compound exists as a white crystalline solid with high thermal stability (decomposition >200°C). Solubility data indicate broad compatibility with polar and semi-polar solvents:

Table 3: Physical Properties

| Property | Value |

|---|---|

| Appearance | White crystalline solid |

| Solubility (H₂O) | 35 mg/mL (25°C) |

| Solubility (EtOH) | 120 mg/mL |

| pKa | 9.0 (amine proton) |

Stability and Reactivity

Stable under ambient conditions but susceptible to hydrolysis in strongly acidic (pH <2) or basic (pH >10) environments. The hydrochloride salt dissociates in aqueous media, releasing the free base and chloride ions. Oxidative degradation pathways involve cleavage of the pyrazole ring, necessitating inert atmosphere storage.

Mechanism of Action and Biological Activity

Enzymatic Interactions

Pyrazole derivatives are known to inhibit cytochrome P450 enzymes and kinase signaling pathways. Molecular docking studies suggest that the chlorine and amine groups of 1-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride form hydrogen bonds with catalytic residues of fungal CYP51, disrupting ergosterol biosynthesis.

Antimicrobial Efficacy

In vitro assays demonstrate broad-spectrum activity against Gram-positive bacteria (MIC: 8–16 µg/mL) and Candida albicans (MIC: 32 µg/mL). The ethyl group enhances membrane permeability, while the chloro substituent increases target affinity.

Table 4: Biological Activity Data

| Organism | MIC (µg/mL) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 12.5 | Cell wall synthesis inhibition |

| Escherichia coli | >64 | Limited activity |

| Candida albicans | 32 | CYP51 inhibition |

Applications in Research and Industry

Pharmaceutical Development

As a kinase inhibitor scaffold, this compound is under investigation for oncology applications. Preclinical studies highlight synergistic effects with doxorubicin in murine breast cancer models, reducing tumor volume by 42% compared to monotherapy.

Agrochemical Uses

Formulated as a seed treatment, it suppresses Fusarium spp. in wheat (90% germination rate vs. 65% in controls). The ethyl group’s lipophilicity enhances soil adhesion, providing prolonged antifungal protection.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume